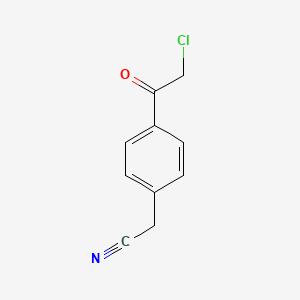

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

Cat. No. B8691644

M. Wt: 193.63 g/mol

InChI Key: YUXBWZKVTJJNMI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05124326

Procedure details

In a 1 liter round bottomed, four-necked flask with condenser, CaCl2 drying tube, pneumatic stirrer and thermometer 88.2 ml of benzylcyanide, 105.6 ml of chloroacetylchloride, and 238.2 ml of carbon disulfide are added. After the solution has been cooled to 0° C., AlCl3 is slowly added. The reaction mixture is heated to 15° C. It is subsequently stirred for another 5 minutes at +2° C., 1.2 hour at room temperature and 2 hours at 40° C. CS2 is separated and the dark oil is placed on 2.5 kg ice while stirring vigorously. The resulting brown precipitate is filtered by suction over a D4 glass filter funnel, washed with 1N hydrochloric acid, sucked quite dry, and dried in a vacuum drying oven for 18 hours at room temperature. The raw product (104.9 g) is dissolved in boiling 6.4 l i-propanol containing 34 g of activated carbon and then the product is recrystallized upon cooling. After the crystals have precipitated at room temperature, the precipitation is completed. The product is left with the mother liquor for at least 24 hours at 4° C. The white crystals are filtered by suction by means of a D4 glass filter funnel, washed with cold i-propanol and dried in a vacuum drying oven for 18 hours at room temperature.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][CH2:11][C:12](Cl)=[O:13].[Al+3].[Cl-].[Cl-].[Cl-]>C(=S)=S>[Cl:10][CH2:11][C:12]([C:5]1[CH:6]=[CH:7][C:2]([CH2:1][C:8]#[N:9])=[CH:3][CH:4]=1)=[O:13] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

88.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C#N

|

|

Name

|

|

|

Quantity

|

105.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

|

Name

|

|

|

Quantity

|

238.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It is subsequently stirred for another 5 minutes at +2° C., 1.2 hour at room temperature and 2 hours at 40° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is heated to 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

CS2 is separated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring vigorously

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting brown precipitate is filtered by suction over a D4 glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1N hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sucked quite dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying oven for 18 hours at room temperature

|

|

Duration

|

18 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The raw product (104.9 g) is dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product is recrystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the crystals have precipitated at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The product is left with the mother liquor for at least 24 hours at 4° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white crystals are filtered by suction by means of a D4 glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold i-propanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying oven for 18 hours at room temperature

|

|

Duration

|

18 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |